molecular formula C10H6F3NO2 B12332973 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B12332973
M. Wt: 229.15 g/mol
InChI Key: BIWUTXLWLALYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . This compound is part of the indoline-2,3-dione family, which is known for its diverse biological and chemical properties. It is characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the indoline-2,3-dione core structure.

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of appropriate indole derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of palladium-catalyzed reactions to introduce the trifluoromethyl group . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indoline and quinone derivatives.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.

Biological Activity

1-Methyl-5-(trifluoromethyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antiviral, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C10H8F3N1O2\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{1}\text{O}_{2}

This structure includes a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. Research indicates that these compounds exhibit inhibitory effects against several viruses, including influenza and herpes simplex virus.

Table 1: Antiviral Activity of Derivatives

CompoundVirus TargetedIC50 (µM)Selectivity Index
Compound 1H1N10.0027High
Compound 2HSV-10.0022High
Compound 3COX-B30.0051Moderate

These findings suggest that specific derivatives of the compound show promising antiviral properties with low IC50 values, indicating high potency against targeted viruses .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies demonstrate that certain derivatives can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3
Compound CA54922.0

The results indicate that the compound exhibits significant cytotoxic effects against breast and lung cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the indoline framework can enhance anticancer efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Viral Replication : The compounds may interfere with viral entry or replication processes.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger programmed cell death pathways.
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in viral replication and tumor progression.

Case Studies

Several case studies have been published demonstrating the effectiveness of this compound in preclinical models:

  • Antiviral Efficacy : A study tested various derivatives against H1N1 and reported significant reductions in viral loads in treated cell lines.
  • Cytotoxicity Testing : Another study evaluated the compound's effects on cancer cell proliferation and found that specific structural modifications led to enhanced cytotoxicity.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)indole-2,3-dione

InChI

InChI=1S/C10H6F3NO2/c1-14-7-3-2-5(10(11,12)13)4-6(7)8(15)9(14)16/h2-4H,1H3

InChI Key

BIWUTXLWLALYEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.